8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-4-32-21-13-14-24-22(15-21)26-23(16-27-24)25(17-5-9-19(30-2)10-6-17)28-29(26)18-7-11-20(31-3)12-8-18/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOTUCBMXMASAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the ethoxy and methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Trends :
- Amino Groups: Derivatives with primary amines (e.g., 2i, 2m) show superior NO inhibition due to hydrogen bonding with iNOS . The absence of amino groups in the target compound may reduce potency unless compensated by methoxy/ethoxy interactions.
- Methoxy vs. Hydroxy : Methoxy groups (target compound) provide lipophilicity, enhancing membrane permeability, while hydroxy groups (2i) improve polar interactions .
Therapeutic Index and Selectivity
Amino-substituted analogs () are prioritized for their high therapeutic index, but methoxy/ethoxy derivatives may offer better pharmacokinetic profiles. For example, the 4-methoxyphenyl groups in the target compound could reduce cytochrome P450-mediated metabolism, extending half-life . However, without explicit data, this remains speculative.
Biological Activity
8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest for further research and development.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline core with ethoxy and methoxyphenyl substituents. The unique combination of these groups contributes to its biological activity. The molecular formula is , and its InChI representation is:
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, this compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
Key Findings:
- Inhibition of NO Production: The compound showed a potent inhibition of LPS-stimulated NO production comparable to established inhibitors like 1400 W.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 8-Ethoxy-Pyrazolo | 0.39 | iNOS inhibition |
| Control (1400 W) | N/A | iNOS inhibition |
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), critical enzymes in inflammatory pathways .
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has also been explored. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as DNA intercalation and apoptosis induction.
Case Study:
A study evaluated the growth inhibition of human leukemia HL-60 cells and melanoma B16F10 cells by related compounds. The results indicated significant cytotoxic effects at certain concentrations, suggesting potential for therapeutic applications in oncology.
Table: Anticancer Efficacy
| Cell Line | Compound Used | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| HL-60 | Pyrazolo derivative | 75% | 10 |
| B16F10 | Pyrazolo derivative | 68% | 10 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It likely binds to enzymes or receptors involved in inflammatory and cancerous processes, modulating their activity and leading to observed biological effects.
Q & A
Q. Basic
- NO production inhibition : Tested in LPS-activated macrophages (e.g., RAW 264.7 cells), where derivatives like 2c and 2r reduce NO levels by >50% at 10 µM .
- EGFR inhibition : Assessed via kinase assays using recombinant EGFR, with IC50 values correlated to substituent electronegativity (e.g., fluoro groups enhance binding) .
- Cytotoxicity screening : Normal fibroblast (WI-38) viability assays ensure selective toxicity toward cancer cells .
What mechanistic insights explain the pH-dependent activity of pyrazolo[4,3-c]quinoline β-glucuronidase inhibitors?
Advanced
The ionization state of the enzyme’s active site residues (e.g., Glu-413 and Tyr-472) varies with pH, altering surface charge and inhibitor binding. At neutral pH (7.0), the deprotonated Glu-413 stabilizes the protonated amino group of the inhibitor via electrostatic interactions. Molecular dynamics simulations show that protonation of the inhibitor’s pyrazole nitrogen at lower pH (5.5) disrupts hydrogen bonding, reducing affinity .
How are deuterated analogs of pyrazolo[4,3-c]quinoline synthesized for pharmacokinetic studies?
Advanced
Deuterium incorporation at metabolically labile positions (e.g., methoxy groups) improves metabolic stability. For example, 4-methoxy-d3-phenylhydrazine reacts with ethyl-4,6-dichloroquinoline-3-carboxylate to yield deuterated derivatives. Isotopic purity (>98%) is confirmed via mass spectrometry, and in vitro assays (e.g., liver microsomes) assess stability enhancements .
What computational methods support the design of pyrazolo[4,3-c]quinoline derivatives?
Q. Advanced
- Docking studies : Predict binding poses in target proteins (e.g., β-glucuronidase or EGFR) using AutoDock Vina .
- QSAR models : Correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity to prioritize synthetic targets .
- MD simulations : Evaluate binding stability over 100-ns trajectories, identifying critical interactions (e.g., π-π stacking with Phe-548 in EGFR) .
How does the introduction of amino groups enhance the therapeutic index of pyrazolo[4,3-c]quinolines?
Advanced
Primary amino groups (e.g., at the 3-position) improve solubility and enable hydrogen bonding with biological targets. For example, 3,4-diamino-1H-pyrazolo[4,3-c]quinoline derivatives show dual inhibitory activity against CDK2/cyclin A (IC50 = 0.2 µM) and anticonvulsant models (ED50 = 15 mg/kg in mice), with reduced cytotoxicity compared to non-amino analogs .
What strategies mitigate side reactions during pyrazolo[4,3-c]quinoline synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
